Welcome to the BenchChem Online Store!
molecular formula C7H8FN B051586 4-Ethyl-2-fluoropyridine CAS No. 111887-68-4

4-Ethyl-2-fluoropyridine

Cat. No. B051586
M. Wt: 125.14 g/mol
InChI Key: ADUKLIOGUJGWMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05859255

Procedure details

A solution containing 4-ethylpyridine (12.8 g, 120 mmol) and iodine (30.5 g, 120 mmol) in CF2ClCFCl2 (150 ml) was placed in a fluorination apparatus fitted with a drying tube filled with soda lime. Elemental fluorine (165 mmol) as a 10% mixture in dry nitrogen was then passed through the stirred solution using narrow bore PTFE tubing at ca. 40 ml/min. After the fluorine had been added the solution was poured into 10% aqueous sodium metabisulfite solution (300 ml), neutralised with solid sodium bicarbonate and extracted with dichloromethane. The organic extracts were dried and evaporated to a yellow oil (9.54 g) which contained ethlpyridine (78 % conversion), 2-fluoropyridine and other minor products by GC/MS. The oil redissolved in dichloromethane and washed with 2N HCI solution, dried (MgSO4) and evaporated to a clear oil to give 2-fluoro-4-ethylpyridine in >95% purity (6.3 g, 54% based on 78% conversion); δH (200 MHz, CDCl3, Me4Si) 1.26 ppm (3H, t, J 7.6, CH3), 2.69 (2H, q, J 7.6, CH2), 6.75 (1H, s, H-3), 7.02 (1H, d m, J 5.1, H-5), 8.09 (1H, d, J 5.1, H-6); δC (50 MHz, CDCl3, Me4Si) 14.1 ppm (s, CH3), 28.2 (d, 4JC-F 2.7, CH2), 108.5 (d, 2JC-F 36.5, C-3), 121.3 (d, 4JC-F 3.9, C-5), 147.3 (d, 3JC-F 15.2, C-6), 159.3 (d, 3JC-F 7.8, C-4), 164.2 (d, 1JC-F 236.3, C-2); δF (235 MHz, CDCl3, CFC13) 69.9 ppm (s); m/z (E1+125 (M+, 100%), 110 (47), 97 (15), 83 (13).
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
30.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
CF2ClCFCl2
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
fluorine
Quantity
165 mmol
Type
reactant
Reaction Step Four
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)[CH3:2].II.[F:11]F.C(=O)(O)[O-].[Na+]>S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>[F:11][C:5]1[CH:4]=[C:3]([CH2:1][CH3:2])[CH:8]=[CH:7][N:6]=1 |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
300 mL
Type
solvent
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Two
Name
Quantity
12.8 g
Type
reactant
Smiles
C(C)C1=CC=NC=C1
Name
Quantity
30.5 g
Type
reactant
Smiles
II
Name
CF2ClCFCl2
Quantity
150 mL
Type
solvent
Smiles
Step Three
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
fluorine
Quantity
165 mmol
Type
reactant
Smiles
FF
Step Five
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a drying tube
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated to a yellow oil (9.54 g) which
DISSOLUTION
Type
DISSOLUTION
Details
The oil redissolved in dichloromethane
WASH
Type
WASH
Details
washed with 2N HCI solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to a clear oil

Outcomes

Product
Name
Type
product
Smiles
FC1=NC=CC(=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.